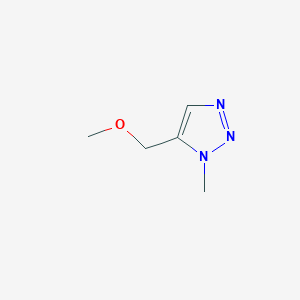

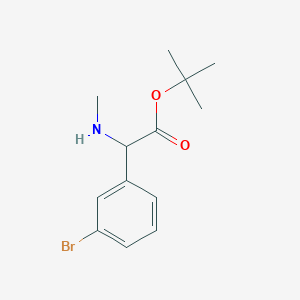

(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is a synthetic molecule that is composed of a thiazole ring, a cyanide group, and an anilino moiety. The compound has been shown to exhibit potent biological activities that make it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including thiazoles and benzimidazoles, are synthesized through reactions involving isocyanides and primary amines under specific conditions, showcasing their potential in developing pharmacologically active molecules and materials with unique properties. For example, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and various amines under CuI catalysis highlights the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Lygin & Meijere, 2009). Similarly, the reaction of 2-bromo-3-isocyanothiophene produces 3-substituted 3H-thieno[2,3-d]imidazoles, further emphasizing the utility of these reactions in generating heterocyclic compounds with potential biological activity.

Antimicrobial and Anticancer Activity

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and anticancer properties. For instance, thiosemicarbazides, triazoles, and Schiff bases derived from thiazole carboximidoyl cyanides demonstrate significant antihypertensive α-blocking activity and low toxicity, suggesting their potential in therapeutic applications (Abdel-Wahab et al., 2008). Another study on the antiproliferative activity of 2-aminobenzimidazole derivatives in vitro against cancer and normal cell lines indicates the potential of these compounds in cancer research, with some derivatives showing comparable inhibitory effects to cisplatin (Nowicka et al., 2014).

Sensing and Detection Applications

Additionally, substituted 2-aminobenzothiazoles have been synthesized and characterized as sensitive and selective sensors for cyanide in aqueous media, demonstrating the application of related compounds in environmental monitoring and safety (Elsafy et al., 2018).

properties

IUPAC Name |

(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4S/c1-12-4-2-3-5-15(12)22-23-16(10-20)18-21-17(11-24-18)13-6-8-14(19)9-7-13/h2-9,11,22H,1H3/b23-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPYTFPMFAVFX-XQNSMLJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride](/img/structure/B2650413.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)

![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)

![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)